7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C6H8N2O2S. It is characterized by its unique spirocyclic structure, which includes a sulfur atom and two nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a diacid chloride. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione: Lacks the sulfur atom, which may affect its reactivity and binding properties.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Contains oxygen atoms instead of sulfur and nitrogen, leading to different chemical behavior.
Uniqueness: The presence of the sulfur atom in 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione imparts unique chemical properties, such as the ability to undergo specific oxidation and reduction reactions. This makes it distinct from its oxygen or nitrogen analogs .
Properties
IUPAC Name |
7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNCSTBDLRSGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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